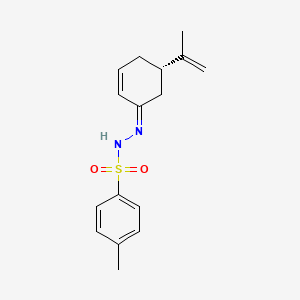
D-(+)-Carvone Tosylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-(+)-Carvone Tosylhydrazone is a chemical compound derived from D-(+)-Carvone, a naturally occurring monoterpene found in essential oils such as spearmint and caraway The tosylhydrazone derivative is formed by the reaction of D-(+)-Carvone with p-toluenesulfonylhydrazide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Carvone Tosylhydrazone typically involves the reaction of D-(+)-Carvone with p-toluenesulfonylhydrazide in the presence of a suitable solvent such as methanol. The reaction is mildly exothermic and results in the formation of the tosylhydrazone derivative, which can be isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
D-(+)-Carvone Tosylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tosylhydrazone to its corresponding hydrazine derivative.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases such as sodium methoxide and organolithium reagents. These reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxides, while reduction reactions produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized products.
Applications De Recherche Scientifique
D-(+)-Carvone Tosylhydrazone has several applications in scientific research:
Chemistry: It is used as a synthon in organic synthesis, particularly in the formation of complex molecular frameworks.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various industrial compounds
Mécanisme D'action
The mechanism of action of D-(+)-Carvone Tosylhydrazone involves its ability to form reactive intermediates such as diazo compounds and carbenes. These intermediates can participate in various chemical transformations, including cycloaddition and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to D-(+)-Carvone Tosylhydrazone include other tosylhydrazone derivatives such as benzaldehyde tosylhydrazone and acetophenone tosylhydrazone. These compounds share similar reactivity patterns and are used in analogous synthetic applications .
Uniqueness
This compound is unique due to its origin from a naturally occurring monoterpene, which imparts specific stereochemical properties. This uniqueness makes it valuable in the synthesis of chiral molecules and in studies exploring the stereoselectivity of various reactions.
Propriétés
Formule moléculaire |
C16H20N2O2S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
4-methyl-N-[(Z)-[(5S)-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-12(2)14-5-4-6-15(11-14)17-18-21(19,20)16-9-7-13(3)8-10-16/h4,6-10,14,18H,1,5,11H2,2-3H3/b17-15+/t14-/m0/s1 |
Clé InChI |
MDUMZGRBXYGQRJ-AQTLKONXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@H](CC=C2)C(=C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC=C2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


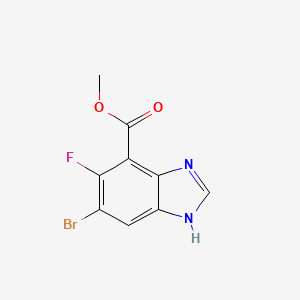
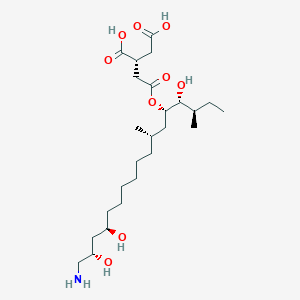


![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)
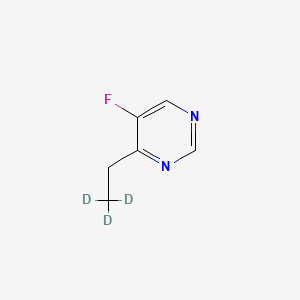
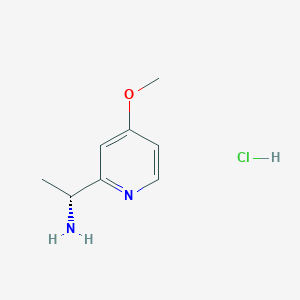

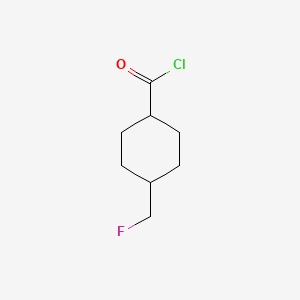
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
